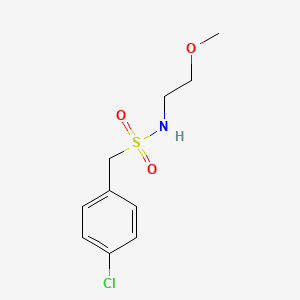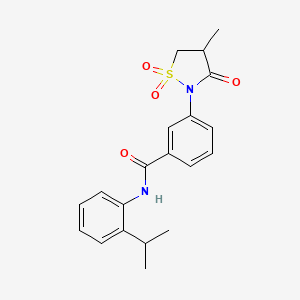
4-(9H-咔唑-9-基甲基)-1,3-二氧杂环-2-酮
描述
The compound “4-(9H-carbazol-9-ylmethyl)-1,3-dioxolan-2-one” is a chemical compound that has been studied in various scientific research . It is a derivative of carbazole, a heterocyclic organic compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel hole-transporting materials based on 4-(9H-carbazol-9-yl)triphenylamine conjugated with different carbazole or triphenylamine derivatives have been readily synthesized by Suzuki coupling reactions . The resulting compounds showed good thermal stabilities with high glass transition temperatures between 148 and 165 °C .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by various spectroscopic methods and elemental analysis . The heteronuclear 2D NMR allowed researchers to attribute the structure unequivocally by the observed correlations .Chemical Reactions Analysis
The title compound was synthesized with excellent yield and high regioselectivity through 1,3-dipolar cycloaddition reaction between the α-azido diethyl amino methylphosphonate and the heterocyclic alkyne, 9-(prop-2-yn-1-yl)-9H-carbazole . The cyclization reaction by “click chemistry” was carried out in a water/ethanol solvent mixture (50/50), in the presence of copper sulfate pentahydrate and catalytic sodium ascorbate .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. They showed good thermal stabilities with high glass transition temperatures between 148 and 165 °C .科学研究应用
合成与药物应用
4-(9H-咔唑-9-基甲基)-1,3-二氧杂环-2-酮是在合成某些药物中间体时形成的杂质。例如,在合成卡维地洛(一种用于治疗心脏病的β-肾上腺素能阻滞剂)时,已观察到它作为副产物。该化合物是合成有机化学挑战的一个例子,突出了对反应条件进行精确控制以最大程度地减少此类杂质的需要 (Naidu 等人,2010).
生物活性化合物和细菌转化
在微生物学领域,包括 4-(9H-咔唑-9-基甲基)-1,3-二氧杂环-2-酮在内的各种 9H-咔唑衍生物已被研究其被特定细菌转化的作用。这项研究对于了解这些化合物如何通过微生物过程进行代谢和转化具有重要意义,可能导致生物技术和环境修复的新应用 (Waldau 等人,2009).
聚合和材料科学
在聚合物科学的背景下,咔唑基含环氧单体(包括 4-(9H-咔唑-9-基甲基)-1,3-二氧杂环-2-酮等衍生物)已被研究其在阳离子开环聚合中的潜力。这项研究对开发具有特定性能的新材料具有重要意义,例如工业应用中的热和光潜伏引发剂 (Lazauskaitė 等人,2009).
光学和电子应用
咔唑衍生物,包括 4-(9H-咔唑-9-基甲基)-1,3-二氧杂环-2-酮,已对其光学特性进行了研究。由于其独特的光致发光特性,这些化合物在有机发光二极管 (OLED) 和其他电子应用的开发中引起人们的兴趣。该领域的研究重点是合成和表征新型咔唑席夫碱,这些席夫碱可用作 OLED 中的活性发光层,展示了这些化合物在先进电子和光学技术中的潜力 (Çiçek 等人,2018).
抗菌和抗真菌特性
咔唑衍生物也因其抗菌和抗真菌特性而被探索。研究表明,某些 9H-咔唑衍生物具有显着的抗菌活性,可用于开发新的治疗剂。这项研究突出了咔唑化合物(包括 4-(9H-咔唑-9-基甲基)-1,3-二氧杂环-2-酮)在治疗各种感染方面的药用潜力 (Salih 等人,2016).
电致发光材料
此外,咔唑衍生物已被研究用于电磷光材料中。这些材料由于其电子特性,在开发高效率蓝色电磷光有机发光二极管 (PhOLED) 中尤为重要。该领域的研究对于推进显示技术和照明系统的领域至关重要,在这些领域,这些化合物可以提高能效和更好的性能 (Deng 等人,2013).
未来方向
属性
IUPAC Name |
4-(carbazol-9-ylmethyl)-1,3-dioxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-16-19-10-11(20-16)9-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFYSXYEVDCBJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)CN2C3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5077339.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanamide trifluoroacetate](/img/structure/B5077346.png)
![1-[(4-chlorobenzyl)sulfonyl]pyrrolidine](/img/structure/B5077349.png)
![N-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)-N-ethylethanamine hydrochloride](/img/structure/B5077362.png)
![N-cyclopropyl-3-[1-(1-naphthoyl)-4-piperidinyl]propanamide](/img/structure/B5077365.png)

![2-cyano-3-{4-[(4-fluorobenzyl)oxy]phenyl}-2-propenethioamide](/img/structure/B5077369.png)

![3-[6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5077392.png)


![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5077416.png)

![1-{[4-(diethylamino)phenyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5077431.png)
